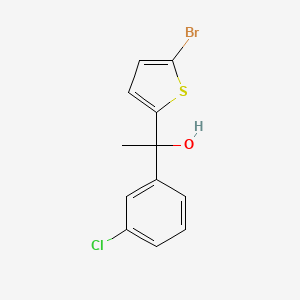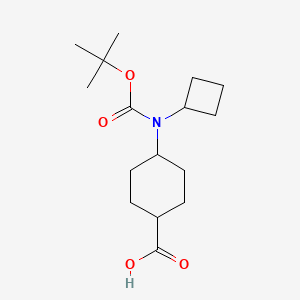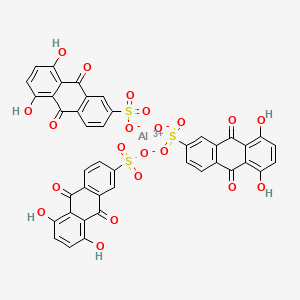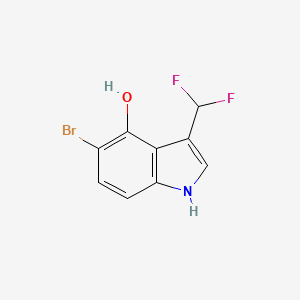
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol: is a synthetic organic compound that features both bromine and chlorine substituents on a thienyl and phenyl ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the appropriate thienyl and phenyl precursors.
Reaction Conditions: The bromination of the thienyl ring and chlorination of the phenyl ring are carried out under controlled conditions using brominating and chlorinating agents, respectively.
Formation of the Ethanol Derivative: The final step involves the formation of the ethanol derivative through a reaction with an appropriate alcohol or aldehyde under acidic or basic conditions.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Potential applications in studying biological pathways and interactions due to its unique structure.
Medicine:
- Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the development of new materials or as intermediates in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol exerts its effects depends on its interaction with molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Bromo-2-thienyl)-1-phenylethanol
- 1-(2-Thienyl)-1-(3-chlorophenyl)ethanol
Comparison:
- Structural Differences: The presence or absence of halogen substituents and their positions on the rings.
- Unique Properties: The combination of bromine and chlorine substituents in rac-1-(5-Bromo-2-thienyl)-1-(3-chlorophenyl)ethanol may confer unique reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C12H10BrClOS |
|---|---|
Molekulargewicht |
317.63 g/mol |
IUPAC-Name |
1-(5-bromothiophen-2-yl)-1-(3-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H10BrClOS/c1-12(15,10-5-6-11(13)16-10)8-3-2-4-9(14)7-8/h2-7,15H,1H3 |
InChI-Schlüssel |
SBMXYGUJNYRNQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)Cl)(C2=CC=C(S2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)


![(2Z)-1-ethyl-2-[(2E,4E,6E)-7-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B12076314.png)


![2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-](/img/structure/B12076321.png)



![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
